molecular formula C14H20N4O2 B2749607 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile CAS No. 1607013-91-1

4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile

Cat. No.: B2749607
CAS No.: 1607013-91-1
M. Wt: 276.34
InChI Key: CJMMDFLQMWZKLX-UHFFFAOYSA-N
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Description

4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile is a complex organic compound that features a pyrazole ring, a morpholine ring, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized by the condensation of acetylacetone with hydrazine . The resulting pyrazole derivative is then subjected to further functionalization to introduce the butanoyl and morpholine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-9(14-10(2)16-17-11(14)3)6-13(19)18-4-5-20-8-12(18)7-15/h9,12H,4-6,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMDFLQMWZKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)CC(=O)N2CCOCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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